molecular formula C8H7F3N2O2 B2683680 4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one CAS No. 2219376-20-0

4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one

Cat. No.: B2683680
CAS No.: 2219376-20-0
M. Wt: 220.151
InChI Key: DXCFGVUJMOJKOQ-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one is a heterocyclic compound that features a pyridazinone core fused with a pyran ring and a trifluoromethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one typically involves the formation of the pyridazinone core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a diketone can yield the pyridazinone core, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, the use of green chemistry principles can minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)pyridazin-3(2H)-one
  • 4-(trifluoromethyl)benzylpyridazin-3(2H)-one
  • 4-(trifluoromethyl)phenylpyridazin-3(2H)-one

Uniqueness

4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one is unique due to its fused pyran and pyridazinone rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(trifluoromethyl)-2,5,6,8-tetrahydropyrano[3,4-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-1-2-15-3-5(4)12-13-7(6)14/h1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCFGVUJMOJKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NNC(=O)C(=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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